molecular formula C15H20N4O B2362848 3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide CAS No. 2101195-17-7

3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2362848
CAS No.: 2101195-17-7
M. Wt: 272.352
InChI Key: ZOYVOLPZPWJFIZ-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Amberlyst-70 can be used to facilitate the reaction, offering eco-friendly attributes and simplifying the reaction workup .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenyl-1H-pyrazole-5-carboxamide
  • N-ethyl-1-isopropyl-1H-pyrazole-5-carboxamide
  • 1-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Amino-N-ethyl-1-isopropyl-n-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, ethyl, isopropyl, and phenyl groups in the pyrazole ring enhances its potential for diverse applications compared to its simpler analogs .

Properties

IUPAC Name

5-amino-N-ethyl-N-phenyl-2-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-18(12-8-6-5-7-9-12)15(20)13-10-14(16)17-19(13)11(2)3/h5-11H,4H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYVOLPZPWJFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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